Proven Quantitation Limit of 0.01 ng/mL Using Nilvadipine‑d3 as Internal Standard in GC‑NICI‑MS Validated Method
In the first validated bioanalytical method for nilvadipine, Tokuma et al. (1985) employed a deuterated analogue of nilvadipine as internal standard in a GC‑NICI‑MS assay and achieved quantitation down to 0.01 ng/mL using 1 mL of human plasma. The method yielded a coefficient of variation (CV) of 6.4% at the 0.01 ng/mL level and 2.1% at 0.1 ng/mL [1]. In contrast, routine HPLC‑UV methods or methods using non‑isotopically labeled structural analogues (e.g., a structurally related DHP such as nicardipine) typically report LLOQs in the range of 1–5 ng/mL with CV values exceeding 10–15% at the lower end of the calibration range [2]. This 100‑fold improvement in sensitivity—from ~1 ng/mL to 0.01 ng/mL—is directly attributable to the use of a stable isotope‑labeled internal standard that matches the analyte's chromatographic behavior and ionization characteristics exactly, compensating for extraction losses and ion source variability intrinsic to GC‑NICI‑MS.
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) Achieved with Corresponding Internal Standard Strategy |
|---|---|
| Target Compound Data | 0.01 ng/mL (Nilvadipine-d3 as internal standard; GC-NICI-MS; CV 6.4% at LLOQ; extracted from 1 mL human plasma) |
| Comparator Or Baseline | ~1–5 ng/mL (non-deuterated structural analogue internal standard in LC-UV methods for DHPs; CV typically >10–15% at LLOQ) |
| Quantified Difference | ~100‑fold lower LLOQ; more than 50% reduction in imprecision at quantitation limits |
| Conditions | Human plasma; extraction at pH 9 with benzene‑n‑hexane (1:1); fused‑silica capillary GC‑NICI‑MS with methane reagent gas monitoring negative molecular ions; nilvadipine‑d3 used as internal standard |
Why This Matters
The ability to quantify nilvadipine at 0.01 ng/mL is essential for terminal-phase pharmacokinetic characterization, given that nilvadipine exhibits an elimination half-life of 11–20 h and extensive first-pass metabolism resulting in very low steady-state plasma concentrations—methods reliant on non-deuterated standards lack the sensitivity and precision required for bioequivalence studies and therapeutic drug monitoring applications.
- [1] Tokuma Y, Fujiwara T, Noguchi H. Determination of nilvadipine in human plasma by capillary column gas chromatography—negative-ion chemical-ionization mass spectrometry. J Chromatogr B. 1985;345(C):51-58. doi:10.1016/0378-4347(85)80134-1 View Source
- [2] Kallem RR, Mullangi R. Bioanalytical method development and validation of dihydropyridine calcium channel blockers by HPLC: a comparative assessment of sensitivity. Biomed Chromatogr. 2015;29(1):1-14. Class-level comparison across dihydropyridine HPLC-UV methods reporting LLOQ ranges for structurally analogous internal standards. View Source
